molecular formula C14H12F2N2O B5145246 N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea

N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea

Cat. No.: B5145246
M. Wt: 262.25 g/mol
InChI Key: PHRODTQYQQUKHG-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N’-(2-fluorophenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two fluorine atoms attached to benzyl and phenyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N’-(2-fluorophenyl)urea typically involves the reaction of 2-fluorobenzylamine with 2-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction can be represented as follows:

2-fluorobenzylamine+2-fluorophenyl isocyanateN-(2-fluorobenzyl)-N’-(2-fluorophenyl)urea\text{2-fluorobenzylamine} + \text{2-fluorophenyl isocyanate} \rightarrow \text{N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea} 2-fluorobenzylamine+2-fluorophenyl isocyanate→N-(2-fluorobenzyl)-N’-(2-fluorophenyl)urea

Industrial Production Methods

Industrial production of N-(2-fluorobenzyl)-N’-(2-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N’-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-N’-(2-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N’-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N’-(2-chlorophenyl)urea
  • N-(2-bromobenzyl)-N’-(2-bromophenyl)urea
  • N-(2-methylbenzyl)-N’-(2-methylphenyl)urea

Uniqueness

N-(2-fluorobenzyl)-N’-(2-fluorophenyl)urea is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[(2-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c15-11-6-2-1-5-10(11)9-17-14(19)18-13-8-4-3-7-12(13)16/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRODTQYQQUKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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